3,5-Diphenyl-1-pentene
Overview
Description
3,5-Diphenyl-1-pentene is an organic compound with the molecular formula C17H18 It is characterized by a pentene backbone with phenyl groups attached at the 3rd and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diphenyl-1-pentene can be synthesized through several methods, including:
Grignard Reaction: One common method involves the reaction of 3,5-dibromopentene with phenylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction is typically carried out in an anhydrous ether solvent under reflux conditions.
Friedel-Crafts Alkylation: Another method involves the alkylation of benzene with this compound using aluminum chloride as a catalyst. This reaction is performed under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or Friedel-Crafts alkylation, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3,5-Diphenyl-1-pentene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound can yield 3,5-diphenylpentane using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3,5-Diphenylpentanone or 3,5-diphenylpentanoic acid.
Reduction: 3,5-Diphenylpentane.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
3,5-Diphenyl-1-pentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Diphenyl-1-pentene involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in hydrogenation reactions, it interacts with the catalyst surface, facilitating the addition of hydrogen atoms to the double bond. In biological systems, its derivatives may interact with cellular receptors or enzymes, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1-butene: Similar structure but with a shorter carbon chain.
3,5-Diphenyl-1-hexene: Similar structure but with a longer carbon chain.
3,5-Diphenyl-1-pentane: Saturated analog of 3,5-Diphenyl-1-pentene.
Properties
IUPAC Name |
3-phenylpent-4-enylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18/c1-2-16(17-11-7-4-8-12-17)14-13-15-9-5-3-6-10-15/h2-12,16H,1,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHSYMXTPGADKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCC1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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